molecular formula C10H9N3O2 B2446826 6-(2-Methyl-1H-imidazol-1-YL)nicotinic acid CAS No. 868776-19-6

6-(2-Methyl-1H-imidazol-1-YL)nicotinic acid

Cat. No.: B2446826
CAS No.: 868776-19-6
M. Wt: 203.201
InChI Key: VDOXJBFYYOMBGL-UHFFFAOYSA-N
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Description

6-(2-Methyl-1H-imidazol-1-YL)nicotinic acid is a chemical compound that features a nicotinic acid moiety substituted with a 2-methyl-1H-imidazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methyl-1H-imidazol-1-YL)nicotinic acid typically involves the reaction of 2-methylimidazole with nicotinic acid under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the imidazole-nicotinic acid bond. The reaction is often carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, with the addition of a base like triethylamine to deprotonate the nicotinic acid and promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methyl-1H-imidazol-1-YL)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to modify the functional groups attached to the imidazole or nicotinic acid moieties.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the imidazole ring.

Scientific Research Applications

6-(2-Methyl-1H-imidazol-1-YL)nicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    6-(1H-Imidazol-1-yl)nicotinic acid: Similar structure but without the methyl group on the imidazole ring.

    2-Methylnicotinic acid imidazolide: Another derivative with different functional groups attached to the nicotinic acid moiety.

Uniqueness

6-(2-Methyl-1H-imidazol-1-YL)nicotinic acid is unique due to the presence of the 2-methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

6-(2-methylimidazol-1-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-11-4-5-13(7)9-3-2-8(6-12-9)10(14)15/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOXJBFYYOMBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 6-chloropyridine-3-carboxylate (0.75 g), N,N-diisopropyl-ethyl-amine (1.75 mL) and 2-methyl-1H-imidazole (0.58 g) in N-methylpyrrolidone (6 mL) is heated to 100° C. overnight. Additional 2-methyl-1H-imidazole (0.58 g) is added and the reaction continues at 100° C. for two days. Ethyl acetate is added and the mixture is washed with saturated ammonium chloride. The organic phase is dried over MgSO4 and concentrated in vacuo. The crude ester is dissolved in MeOH (4 mL) and KOH (1.5 g) in water (2 mL) is added and kept at room temperature for 2 h. The MeOH is removed in vacuo and the aqueous phase is acidified with 1N HCl and extracted with dichloromethane. The organic phase is dried over MgSO4 and concentrated to afford the title compound. LC (method 20): tR=0.51 min; Mass spectrum (APCI): m/z=204 [M+H]+.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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